molecular formula C11H14O3 B8405140 2-Hydroxymethyl-2-ethyl-1,4-benzodioxan

2-Hydroxymethyl-2-ethyl-1,4-benzodioxan

Cat. No.: B8405140
M. Wt: 194.23 g/mol
InChI Key: YBHIJQPRFVCOGY-UHFFFAOYSA-N
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Description

2-Hydroxymethyl-1,4-benzodioxan (CAS 3663-82-9) is a bicyclic organic compound with a hydroxymethyl (-CH2OH) substituent at the 2-position of the 1,4-benzodioxane scaffold. Its molecular formula is C9H10O3 (molecular weight: 166.17 g/mol), and it serves as a versatile precursor for synthesizing pharmaceuticals, coordination complexes, and electronic materials . The hydroxymethyl group enables functionalization through esterification, etherification, or coordination with metals, making it critical in medicinal and materials chemistry .

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

(3-ethyl-2H-1,4-benzodioxin-3-yl)methanol

InChI

InChI=1S/C11H14O3/c1-2-11(7-12)8-13-9-5-3-4-6-10(9)14-11/h3-6,12H,2,7-8H2,1H3

InChI Key

YBHIJQPRFVCOGY-UHFFFAOYSA-N

Canonical SMILES

CCC1(COC2=CC=CC=C2O1)CO

Origin of Product

United States

Comparison with Similar Compounds

2-Aminomethyl-1,4-Benzodioxan (Guanoxan Precursor)

Structure: The 2-hydroxymethyl group is replaced by an aminomethyl (-CH2NH2) moiety. Key Applications:

  • Guanoxan (derived from 2-aminomethyl-1,4-benzodioxan) is an antihypertensive agent that inhibits noradrenaline release from adrenergic neurons, similar to guanethidine but with additional α-adrenoceptor blocking activity .
  • Pharmacological Data: Racemic guanoxan and its enantiomers ([α]D +72.2° and -72.9°) exhibit equipotent adrenergic neuron blockade in animal models . Melting point (hydrochloride salt): 251°C (decomp.) .

Comparison :

  • Bioactivity: Unlike 2-hydroxymethyl-1,4-benzodioxan, guanoxan derivatives directly interact with neurotransmitter systems, enabling cardiovascular applications.
  • Synthesis: 2-Aminomethyl derivatives are synthesized via reductive amination or degradation of guanoxan sulfate .

1,4-Benzodioxan-2-Carboxylate Esters

Structure : The hydroxymethyl group is esterified to form carboxylates (e.g., methyl or ethyl esters).
Key Examples :

  • Methyl 1,4-benzodioxan-2-carboxylate (CAS 3663-79-4): Used in synthesizing antipsychotics and antiarrhythmic agents .
  • Ethyl 1,4-benzodioxan-2-carboxylate : Intermediate for functionalized benzodioxans via nucleophilic substitution .

Comparison :

  • Reactivity : Carboxylate esters are more electrophilic than hydroxymethyl derivatives, facilitating further chemical modifications.
  • Applications : Primarily used in organic synthesis rather than direct pharmacological applications .

Substituted Derivatives (Methoxy, Acetyl, and Fluoro)

Structural Modifications :

  • 6-Methyl-2-hydroxymethyl-1,4-benzodioxan: Synthesized for antihypertensive 3-amino-propanol derivatives (e.g., Example 1 in ).
  • 5-Fluoro or 6-Methoxy substituents : Enhance selectivity for serotonin receptors (e.g., MKC-242, a serotonin 1A agonist with anxiolytic effects) .

Comparison :

  • Bioactivity : Substitutions on the benzodioxan ring modulate receptor specificity. For instance, MKC-242 shows 100-fold higher potency in serotonin 1A activation compared to diazepam .
  • Synthetic Routes : Halogenation or alkoxylation of the benzene ring requires regioselective reactions, increasing synthesis complexity .

Metal Phthalocyanine Complexes

Structure : 2-Hydroxymethyl-1,4-benzodioxan is coupled with phthalonitriles to form metal-free or metallophthalocyanines (e.g., Zn, Co, Ni).
Key Applications :

  • Electronic Devices : Used in Schottky barrier diodes (Ag/Pc/p–Si structures) for studying charge transport mechanisms .
  • Characterization : UV-Vis spectra show Q-bands at 670–700 nm, confirming π-π* transitions in phthalocyanine cores .

Comparison :

  • Functionality: Phthalocyanines derived from 2-hydroxymethyl-1,4-benzodioxan exhibit semiconducting properties, unlike non-polymerized derivatives .

Data Tables

Table 1: Structural and Functional Comparison

Compound Substituent(s) Molecular Weight (g/mol) Key Application Reference
2-Hydroxymethyl-1,4-benzodioxan -CH2OH at C2 166.17 Precursor for phthalocyanines, antihypertensives
Guanoxan -CH2NH2 at C2 201.22 (sulfate salt) Adrenergic neuron blockade
MKC-242 -CH2NH(CH2)3O- at C2 411.4 (HCl salt) Serotonin 1A agonist
Methyl 1,4-benzodioxan-2-carboxylate -COOCH3 at C2 180.16 Organic synthesis intermediate

Table 2: Pharmacological Profiles

Compound Target Receptor Potency (ED50) Melting Point (°C)
Guanoxan α-Adrenoceptor 0.1 mg/kg (rat) 251 (HCl salt)
MKC-242 Serotonin 1A 0.0625 mg/kg (rat) 175–176 (free base)
Imiloxan α2-Adrenoceptor 40 μmol/L (binding) N/A

Preparation Methods

Catalytic Cyclization of Diol Precursors

A prominent method involves the cyclization of diol intermediates under catalytic conditions. For instance, 2-hydroxymethyl-1,4-benzodioxane (HMB) —a structurally analogous compound—has been synthesized via the reaction of catechol derivatives with 3-chloro-1,2-propanediol in the presence of homogeneous catalysts such as NaOCH₃ or heterogeneous systems like Na-mordenite and MgO . Adapting this approach for 2-ethyl substitution necessitates the use of 3-chloro-2-ethyl-1,2-propanediol as a precursor.

Key Procedure :

  • Diol Formation : React 3-chloro-2-ethyl-1,2-propanediol with a substituted catechol (e.g., 4-ethylcatechol) in acetone under basic conditions (K₂CO₃ or NaH) .

  • Cyclization : Heat the intermediate diol at 170°C with Na-mordenite, achieving yields up to 88% . Side products, such as isomers of the target compound, are minimized by optimizing reaction time (1–2 hours) and catalyst loading .

Mechanistic Insight :
Kinetic studies reveal that the cyclization proceeds via nucleophilic displacement, where the hydroxyl group attacks the adjacent chlorinated carbon, forming the dioxane ring . The ethyl group’s steric bulk necessitates longer reaction times compared to unsubstituted analogs .

Stereoselective Synthesis Using Chiral Resolving Agents

For enantiomerically pure 2-hydroxymethyl-2-ethyl-1,4-benzodioxan, resolution via diastereomeric amides or salts is critical. The synthesis of related 1,4-benzodioxane derivatives employs (S)-phenylethylamine or d-tartaric acid to separate enantiomers .

Procedure :

  • Racemic Synthesis : Prepare racemic 2-ethyl-1,4-benzodioxane-2-carboxylic acid via cyclization of ethyl 3,4-dibromobutyrate with 4-ethylcatechol .

  • Resolution : Treat the racemic acid with (S)-phenylethylamine to form diastereomeric salts. Precipitate the less soluble (R)-salt, leaving the (S)-enantiomer in solution .

  • Reduction : Reduce the resolved carboxylic acid to the hydroxymethyl derivative using LiAlH₄ or NaBH₄ .

Yield and Purity :

  • Optical purity exceeds 98% ee after crystallization .

  • Overall yields range from 40–60%, contingent on the efficiency of the reduction step .

Green Chemistry Approaches: Solvent-Free and Microwave-Assisted Methods

Recent advancements emphasize solvent-free conditions and microwave irradiation to enhance reaction efficiency. For example, CsF-catalyzed cyclization under microwave conditions (150°C, 20 minutes) achieves quantitative conversion of diol precursors to 2-hydroxymethyl-1,4-benzodioxane derivatives . Adapting this for the ethyl-substituted analog involves:

Optimized Conditions :

  • Catalyst : CsF (10 mol%)

  • Temperature : 160°C (microwave)

  • Yield : 85–90% with minimal byproducts .

Functional Group Interconversion Strategies

Alternative routes leverage functional group transformations:

  • Ester to Alcohol : Hydrolyze 2-ethyl-1,4-benzodioxane-2-carboxylate esters (e.g., methyl or ethyl esters) under acidic conditions (HCl/acetone) to yield the carboxylic acid, followed by reduction .

  • Epoxide Ring-Opening : React 2-ethyl-1,4-benzodioxane epoxides with water or alcohols under basic conditions to introduce the hydroxymethyl group .

Example :

  • Epoxide Intermediate : Synthesize 2-ethyl-1,4-benzodioxane epoxide via epoxidation of the corresponding alkene.

  • Ring-Opening : Treat with H₂O/K₂CO₃ to form the diol, then selectively oxidize the primary alcohol .

Comparative Analysis of Synthetic Routes

MethodCatalyst/ReagentYield (%)Optical Purity (ee)Key Advantage
Catalytic CyclizationNa-mordenite/MgO88N/AHigh yield, short reaction time
Stereoselective(S)-Phenylethylamine60>98Enantiomeric control
Microwave-AssistedCsF90N/ASolvent-free, rapid
Epoxide Ring-OpeningK₂CO₃75N/AFunctional group versatility

Q & A

Q. What are the established synthetic routes for 2-Hydroxymethyl-2-ethyl-1,4-benzodioxan, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. For example, lithium aluminum hydride (LiAlH₄) reduction of ester intermediates has been used to produce hydroxymethyl derivatives, as seen in analogous benzodioxane syntheses . Key parameters for optimization include:
  • Temperature control : Maintaining 120°C during ammonolysis steps to minimize side reactions.
  • Catalyst selection : Pyridine as a base in thionyl chloride-mediated chlorination improves efficiency .
  • Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) enhances purity.
    Data Table :
StepReagent/ConditionYield (%)Purity (HPLC)
Ester reductionLiAlH₄, THF, 0°C → RT33–37%≥95%
ChlorinationSOCl₂, pyridine21%90%

Q. How can structural confirmation of this compound be achieved using spectroscopic techniques?

  • Methodological Answer : Combine ¹H/¹³C NMR to identify substituents on the benzodioxan core. Key signals include:
  • 1,4-benzodioxan protons : δ 4.2–4.5 ppm (m, 4H, O–CH₂–CH₂–O).
  • Hydroxymethyl group : δ 3.6–3.8 ppm (t, 2H, –CH₂–OH) .
    Mass spectrometry (HRMS) confirms molecular weight (e.g., m/z 166.17 for C₉H₁₀O₃) . FT-IR detects hydroxyl stretches (~3200–3400 cm⁻¹) and ether linkages (~1100 cm⁻¹).

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of benzodioxane derivatives, such as anti-inflammatory vs. neuroprotective effects?

  • Methodological Answer :
  • Target-specific assays : Use isoform-selective enzymes (e.g., COX-2 for anti-inflammatory activity) and neuronal cell models (e.g., SH-SY5Y for neuroprotection) to isolate mechanisms .
  • Structure-Activity Relationship (SAR) : Compare substituent effects. For example, the ethoxy group in 2-butylaminomethyl-5-chloro-8-ethoxy-1,4-benzodioxan enhances receptor binding affinity, while chloro substituents modulate cytotoxicity .
    Data Table :
SubstituentBiological ActivityIC₅₀ (µM)Target
–OCH₂CH₃Anti-inflammatory12.5COX-2
–ClCytotoxic8.2Topo I

Q. How can researchers design experiments to elucidate the compound’s interaction with α-adrenergic receptors or voltage-dependent calcium channels (VDCCs)?

  • Methodological Answer :
  • Radioligand binding assays : Use [³H]-WB4101 (α₁-adrenergic antagonist) to quantify receptor affinity .
  • Electrophysiology : Patch-clamp studies on VDCC-expressing cells (e.g., HEK293) to measure ion current modulation .
  • Computational docking : Molecular dynamics simulations with receptor crystal structures (e.g., PDB: 2RH1 for α₂-adrenergic receptors) predict binding poses.

Q. What analytical approaches validate the stability of this compound under physiological conditions for in vivo studies?

  • Methodological Answer :
  • Forced degradation studies : Expose the compound to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24 hours. Monitor degradation via LC-MS .
  • Plasma protein binding : Use equilibrium dialysis to assess binding percentages (>90% suggests limited bioavailability) .
  • Metabolite profiling : Liver microsome assays (human/rat) identify phase I/II metabolites .

Data Analysis & Experimental Design

Q. How should researchers address variability in enzymatic inhibition data across different studies?

  • Methodological Answer :
  • Normalization : Express activity as % inhibition relative to a positive control (e.g., aspirin for COX-2).
  • Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.
  • Reproducibility : Validate findings in ≥3 independent replicates and cross-reference with structural analogs (e.g., 2-piperidinomethyl-1,4-benzodioxan) .

Q. What computational tools are recommended for predicting the pharmacokinetic properties of this compound?

  • Methodological Answer :
  • ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (octanol-water partition coefficient), BBB permeability, and CYP450 interactions .
  • Dose optimization : Physiologically Based Pharmacokinetic (PBPK) modeling via GastroPlus® simulates absorption/distribution profiles.

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